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  • Product: 4-Cyclopentylbutan-2-amine hydrochloride
  • CAS: 1333774-53-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-Cyclopentylbutan-2-amine Hydrochloride: Physicochemical Profiling and Mass Spectrometry

Introduction to the Molecular Scaffold In modern drug discovery and synthetic chemistry, aliphatic amines bearing cycloalkyl substituents are highly valued building blocks. 4-Cyclopentylbutan-2-amine hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Molecular Scaffold

In modern drug discovery and synthetic chemistry, aliphatic amines bearing cycloalkyl substituents are highly valued building blocks. 4-Cyclopentylbutan-2-amine hydrochloride (CAS: 1333774-53-0)[1] serves as a prime example, offering a unique combination of steric bulk, lipophilicity, and a reactive primary amine handle. The cyclopentyl moiety enhances the metabolic stability and membrane permeability of downstream drug candidates, while the butan-2-amine chain provides a flexible linker with a chiral center at the C2 position.

Accurate physicochemical characterization—specifically distinguishing between its average molecular weight and monoisotopic exact mass—is critical for confirming synthetic integrity, calculating stoichiometric equivalents for coupling reactions, and performing High-Resolution Mass Spectrometry (HRMS)[2].

Quantitative Physicochemical Data

When utilizing 4-cyclopentylbutan-2-amine hydrochloride in synthetic workflows, researchers must differentiate between the properties of the hydrochloride salt (the stable, weighable solid) and the free base (the active nucleophilic species in solution). The average molecular weight is used for bulk stoichiometric calculations, whereas the exact mass (monoisotopic mass) is required for mass spectrometric identification[3].

PropertyValueAnalytical Significance
Compound Name 4-Cyclopentylbutan-2-amine hydrochloridePrimary aliphatic amine salt
CAS Registry Number 1333774-53-0Identifier for commercial sourcing[1]
Molecular Formula (Salt) C9H20ClNIncludes the HCl counterion
Molecular Formula (Free Base) C9H19NThe active moiety during coupling
Molecular Weight (Salt) 177.71 g/mol Used for calculating reaction equivalents[1]
Molecular Weight (Free Base) 141.26 g/mol Average mass of the free amine
Exact Mass (Salt) 177.1284 DaMonoisotopic mass including one 35Cl isotope[3]
Exact Mass (Free Base) 141.1517 DaMonoisotopic mass of the free amine[2]
Target [M+H]+ m/z (ESI+) 142.1590 m/zTarget ion for HRMS detection

Mass Spectrometry Principles and Causality

For the structural validation of 4-cyclopentylbutan-2-amine, Electrospray Ionization (ESI) coupled with High-Resolution Mass Spectrometry (HRMS) is the gold standard.

The Causality of Ionization: Aliphatic amines possess a localized lone pair of electrons on the nitrogen atom, making them highly basic (typical pKa ~10.5). By utilizing a mobile phase acidified with 0.1% formic acid, the pH is driven well below the pKa of the amine. This ensures that the molecule is fully protonated in solution prior to entering the ESI source. The pre-formed ammonium cation readily desolvates in the electrospray plume, yielding a highly abundant [M+H]+ ion.

Exact Mass Derivation: To configure the mass analyzer, the exact mass must be calculated using the most abundant isotopes of each element (12C, 1H, 14N):

  • Carbon (9 × 12.000000) = 108.000000 Da

  • Hydrogen (19 × 1.007825) = 19.148675 Da

  • Nitrogen (1 × 14.003074) = 14.003074 Da

  • Free Base Exact Mass = 141.151749 Da[2]

  • Addition of a proton (H+, 1.007276 Da) yields the theoretical [M+H]+ m/z of 142.1590 .

Detecting this exact mass with sub-ppm accuracy rules out isobaric impurities that might share the same nominal mass (m/z 142) but possess different elemental compositions.

Experimental Protocol: UHPLC-HRMS Characterization

To ensure a self-validating analytical system, the following protocol incorporates internal calibration (lock mass) and specific chromatographic conditions tailored to the lipophilic nature of the cyclopentyl group.

Step 1: Sample Preparation

  • Weigh 1.0 mg of 4-cyclopentylbutan-2-amine hydrochloride using a microbalance.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution. Causality: Methanol disrupts the ionic lattice of the HCl salt while fully solubilizing the lipophilic cyclopentyl chain.

  • Dilute the stock solution 1:100 in an initial mobile phase mixture (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to yield a 10 µg/mL working solution.

Step 2: UHPLC Separation Parameters

  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size). Causality: The C18 stationary phase provides optimal retention for the hydrophobic cyclopentyl moiety, preventing the analyte from eluting in the void volume.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min.

Step 3: ESI-HRMS Configuration (Orbitrap or Q-TOF)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C. Causality: High temperature assists in the rapid evaporation of the aqueous droplets, preventing ion suppression.

  • Mass Range: m/z 50 to 500.

  • Lock Mass: Enable continuous infusion of a known calibrant (e.g., Leucine Enkephalin, [M+H]+ = 556.2766) to ensure mass accuracy remains < 2 ppm throughout the run.

Step 4: Data Processing and Validation

  • Extract the ion chromatogram (EIC) for m/z 142.1590 with a narrow mass tolerance window (± 5 ppm).

  • Verify the isotopic pattern. The M+1 peak (m/z 143.1624) should appear at approximately 10% relative abundance due to the natural occurrence of 13C (9 carbon atoms × 1.1% = ~9.9%).

Analytical Workflow Visualization

HRMS_Workflow SamplePrep Sample Preparation (10 µg/mL in MeOH/H2O) Chromatography UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Ionization ESI+ Ionization Protonation to [M+H]+ Chromatography->Ionization Acidic Mobile Phase MassAnalyzer High-Resolution Mass Analyzer (Orbitrap / Q-TOF) Ionization->MassAnalyzer m/z 142.1590 DataProcessing Data Processing & Validation Exact Mass: 142.1590 m/z MassAnalyzer->DataProcessing Sub-ppm Accuracy

High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11171028, N-(cyclohexylmethyl)ethanamine." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22549, Isometheptene Hydrochloride." PubChem,[Link]

(Note: PubChem CIDs 11171028 and 22549 are utilized as authoritative exact mass references for the isomeric formulas C9H19N and C9H20ClN, respectively, demonstrating the universal exact mass values for these elemental compositions).

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Protocols & Analytical Methods

Method

Application Note: NMR Spectroscopic Characterization of 4-Cyclopentylbutan-2-amine Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide Executive Summary 4-Cyclopentylbutan-2-amine hydrochloride (CAS: 1333774-53-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Executive Summary

4-Cyclopentylbutan-2-amine hydrochloride (CAS: 1333774-53-0) is a highly versatile aliphatic amine building block frequently utilized in the synthesis of neuroactive pharmaceuticals and complex agrochemicals[1]. Because its structure consists entirely of saturated, non-chromophoric aliphatic chains and a cyclopentyl ring, standard UV-Vis or LC-UV methods are insufficient for rigorous structural validation. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for its characterization.

This application note provides a comprehensive, self-validating NMR protocol to unambiguously assign the structure of 4-cyclopentylbutan-2-amine hydrochloride, detailing the causality behind solvent selection, acquisition parameters, and 2D correlation strategies.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to design an NMR experiment that anticipates the specific physicochemical behavior of the analyte.

Solvent Selection: The Causality of DMSO-d6

Aliphatic amine hydrochlorides present unique challenges in NMR due to proton exchange and solubility. While free-base amines are typically dissolved in CDCl₃, the hydrochloride salt of 4-cyclopentylbutan-2-amine is highly polar. We mandate the use of Deuterated Dimethyl Sulfoxide (DMSO-d6) for the following mechanistic reasons:

  • Suppression of Proton Exchange: DMSO-d6 forms strong hydrogen bonds with the -NH₃⁺ protons. This slows down the chemical exchange rate relative to the NMR timescale, allowing the ammonium protons to be observed as a distinct, albeit broad, signal between 8.0–8.5 ppm[2].

  • Deshielding Effects: The electron-withdrawing nature of the protonated nitrogen (N⁺) heavily deshields the adjacent methine proton (C2-H), shifting it downfield to ~3.25 ppm.

  • Moisture Mitigation: The residual water peak in DMSO-d6 appears at 3.33 ppm. Because the critical C2-H proton resonates near 3.25 ppm, strict anhydrous handling is required to prevent the HDO peak from obscuring the methine signal.

Self-Validating System Design

A robust protocol must be internally self-validating. To achieve this, our workflow pairs 1D ¹³C NMR with a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment prior to any 2D acquisitions. DEPT-135 phases CH and CH₃ signals positively, and CH₂ signals negatively. If a carbon assigned as a CH₂ in the HSQC spectrum shows a positive phase in the DEPT-135, the system immediately alerts the analyst to an assignment or integration error, ensuring absolute data integrity.

Experimental Protocols

Sample Preparation
  • Drying: Desiccate the 4-cyclopentylbutan-2-amine hydrochloride sample under high vacuum for 2 hours to remove trace moisture.

  • Dissolution: Weigh precisely 15–20 mg of the compound into a clean, dry glass vial. Add 0.6 mL of high-purity DMSO-d6 (100.0 atom % D, containing 0.03% v/v TMS).

  • Transfer: Transfer the homogenous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette. Cap tightly to prevent atmospheric moisture ingress.

NMR Acquisition Workflow

Exp_Workflow A 1. Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B 2. Tuning & Matching (Probe Optimization) A->B C 3. Shimming & Locking (Optimize Field Homogeneity) B->C D 4. 1D/2D Acquisition (1H, 13C, COSY, HSQC, HMBC) C->D E 5. Processing & QA (FT, Phase, Baseline, Integration) D->E

Figure 1: Step-by-step NMR acquisition and processing workflow for amine hydrochlorides.

Instrument Setup (e.g., 400 MHz Spectrometer):

  • Locking and Shimming: Lock onto the DMSO-d6 deuterium signal. Shim the magnet until the residual DMSO pentet (2.50 ppm) has a line width at half-height (FWHM) of < 1.0 Hz.

  • ¹H NMR Parameters: Pulse angle 30°, relaxation delay (D1) 2.0 s, 16 scans.

  • ¹³C NMR Parameters: Power-gated decoupling, relaxation delay (D1) 2.0 s, 1024 scans.

  • D₂O Exchange (Optional Confirmation): To definitively confirm the -NH₃⁺ peak, add 2 drops of D₂O to the NMR tube, shake vigorously, and reacquire the ¹H spectrum. The broad peak at ~8.10 ppm will vanish due to rapid deuterium exchange[2].

Data Presentation & Spectral Assignments

The aliphatic nature of 4-cyclopentylbutan-2-amine hydrochloride results in significant spectral crowding in the 1.0–2.0 ppm region. The tables below summarize the expected quantitative data derived from a combination of 1D and 2D NMR techniques.

Table 1: ¹H and ¹³C NMR Assignments (in DMSO-d6)
PositionGroup¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)DEPT-135 Phase
1 -CH₃1.15d, J = 6.5 Hz, 3H18.5Positive (+)
2 -CH-N⁺3.25m, 1H47.5Positive (+)
3 -CH₂-1.40 – 1.60m, 2H33.0Negative (-)
4 -CH₂-1.20 – 1.35m, 2H34.5Negative (-)
5 -CH- (Ring)1.70m, 1H39.0Positive (+)
6, 9 -CH₂- (Ring)1.45 – 1.75m, 4H32.0Negative (-)
7, 8 -CH₂- (Ring)1.00 – 1.15m, 4H24.5Negative (-)
N -NH₃⁺8.10br s, 3HN/AN/A

Note: The broadness of the -NH₃⁺ signal is caused by the quadrupolar relaxation of the ¹⁴N nucleus (I = 1) combined with intermediate proton exchange rates[3].

2D NMR Strategy: Bridging the Chain to the Ring

Because the ¹H signals for C3, C4, C5, C6, and C9 heavily overlap in the 1.2–1.8 ppm region, 1D NMR alone cannot definitively prove the connectivity between the butane chain and the cyclopentyl ring. We deploy a targeted 2D NMR strategy to resolve this.

NMR_Logic Start Structural Assignment Strategy COSY COSY (1H-1H) Trace aliphatic chain C1->C2->C3->C4 Start->COSY HSQC HSQC (1H-13C) Assign direct C-H pairs Resolve overlapped protons Start->HSQC HMBC HMBC (1H-13C) Bridge chain to ring Long-range connectivity Start->HMBC Result Complete 3D/2D Structural Validation COSY->Result HSQC->Result HMBC->Result

Figure 2: 2D NMR logical strategy for validating aliphatic chain and ring connectivity.

Mechanistic Interpretation of 2D Data
  • COSY (Correlation Spectroscopy): Validates the immediate spin system. You will observe a strong cross-peak between the C1 methyl doublet (1.15 ppm) and the C2 methine multiplet (3.25 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Separates the overlapping aliphatic protons by their distinct ¹³C chemical shifts. For example, the overlapping protons at ~1.70 ppm will be clearly separated into C5 (correlating to 39.0 ppm) and C6/C9 (correlating to 32.0 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical self-validating step. To prove the cyclopentyl ring is attached to C4, look for ³JCH correlations from the C5 ring proton (~1.70 ppm) to the C3 carbon (~33.0 ppm), and from the C4 protons (~1.25 ppm) to the C6/C9 ring carbons (~32.0 ppm). This locks the two substructures together.

References

  • Sapphire Bioscience. "4-Cyclopentylbutan-2-amine hydrochloride." Sapphire Bioscience Catalog.
  • Chemistry LibreTexts. "24.10: Spectroscopy of Amines." LibreTexts Chemistry.
  • Duthaler, R. O., & Roberts, J. D. "Steric and electronic effects on nitrogen-15 chemical shifts of saturated aliphatic amines and their hydrochlorides." Journal of the American Chemical Society.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Bioanalysis of 4-Cyclopentylbutan-2-amine Hydrochloride

Welcome to the Technical Support Center for the bioanalysis of 4-Cyclopentylbutan-2-amine hydrochloride. This highly polar, primary aliphatic amine (pKa ~10.5) presents unique physicochemical challenges in liquid chromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalysis of 4-Cyclopentylbutan-2-amine hydrochloride. This highly polar, primary aliphatic amine (pKa ~10.5) presents unique physicochemical challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to its basicity and polarity, it exhibits poor retention on standard reversed-phase (C18) columns and is highly susceptible to ionization suppression in the electrospray ionization (ESI) source.

Matrix effects occur when endogenous components—such as early-eluting inorganic salts or late-eluting glycerophosphocholines—compete with the analyte for charge and surface area on the ESI droplet, preventing efficient gas-phase ion formation[1]. To meet the stringent accuracy and precision requirements of the FDA 2018 Bioanalytical Method Validation (BMV) guidance[2], bioanalytical scientists must design methods that actively eliminate these interferences. This guide provides the mechanistic reasoning, self-validating protocols, and troubleshooting steps required to build a robust assay.

Diagnostic Workflow for Matrix Effects

Before altering your sample preparation or chromatography, you must diagnose the exact source and timing of the matrix effect. The following workflow outlines a systematic approach to identifying and resolving ion suppression.

MatrixEffectWorkflow A Observe Matrix Effect (Signal Suppression/Enhancement) B Post-Column Infusion Assessment A->B C Early Elution Interference (Salts, Polar Organics) B->C Interference at tR < 2 min D Late Elution Interference (Phospholipids) B->D Interference at tR > 2 min E Chromatography Optimization: Switch to HILIC or Mixed-Mode C->E F Sample Prep Optimization: MCX SPE or Phospholipid Removal D->F G Calculate IS-Normalized Matrix Factor (MF) E->G F->G G->B Failure (MF CV > 15%) H FDA Compliant Method (MF CV < 15%) G->H Success

Diagnostic workflow for resolving LC-MS/MS matrix effects in aliphatic amine bioanalysis.

Self-Validating Experimental Protocols

Protocol A: Post-Column Infusion (Qualitative Matrix Effect Assessment)

Causality: This self-validating protocol maps the exact retention time windows where matrix components suppress or enhance the analyte signal. By continuously infusing the analyte post-column while injecting a blank matrix extract, any deviation in the baseline MS signal directly indicates a matrix interference zone[1].

  • Setup: Connect a syringe pump to a T-piece installed between the analytical column and the MS source.

  • Infusion: Infuse a neat solution of 4-Cyclopentylbutan-2-amine (e.g., 100 ng/mL in 50:50 Water:Acetonitrile) at 10 µL/min.

  • Injection: Inject a blank plasma extract (prepared via your current sample prep method) onto the LC column using your standard gradient.

  • Analysis: Monitor the MS/MS transition for 4-Cyclopentylbutan-2-amine. A steady baseline indicates no matrix effect. Dips in the baseline indicate ion suppression; spikes indicate ion enhancement.

Protocol B: Zirconia-Based Phospholipid Removal

Causality: Traditional protein precipitation (PPT) leaves >95% of phospholipids in the extract, which elute erratically and cause severe late-eluting suppression[3]. Zirconia (ZrO₂) acts as a strong Lewis acid, selectively binding the phosphate moieties (Lewis base) of phospholipids while allowing the basic amine analyte to pass through unhindered[4].

  • Precipitation: Add 100 µL of plasma to a Zirconia-coated 96-well plate (e.g., HybridSPE or Ostro). Add 300 µL of 1% Formic Acid in Acetonitrile to precipitate proteins and disrupt analyte-protein binding.

  • Agitation: Mix thoroughly for 2 minutes to ensure complete precipitation.

  • Elution: Apply vacuum (15 inHg) for 3 minutes. The eluate will contain the quantitatively recovered 4-Cyclopentylbutan-2-amine, completely free of phospholipids.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in the initial mobile phase.

Protocol C: HILIC Chromatographic Separation

Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase, forcing the polar 4-cyclopentylbutan-2-amine to partition into an aqueous-enriched layer on the silica surface. This dramatically increases retention, shifting the analyte away from the solvent front where salt-induced suppression occurs, while the high organic content enhances ESI desolvation efficiency[5].

  • Column: Zwitterionic HILIC or bare silica column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer ensures consistent ionization state).

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

  • Gradient: Start at 95% B, decreasing to 50% B over 5 minutes. (Note: In HILIC, the aqueous phase is the strong eluting solvent).

Quantitative Data Summary

The table below summarizes the impact of different sample preparation strategies on the recovery and matrix effects of 4-Cyclopentylbutan-2-amine. A Matrix Factor (MF) of 1.0 indicates no matrix effect.

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (Analyte)IS-Normalized Matrix FactorPhospholipid Removal Efficiency (%)
Protein Precipitation (PPT) 92 ± 4.10.45 (Severe Suppression)0.85 (High CV > 20%)< 5%
Liquid-Liquid Extraction (LLE) 65 ± 7.20.880.98 (CV < 10%)~ 70%
Mixed-Mode Cation Exchange (MCX) 88 ± 3.50.951.02 (CV < 5%)> 95%
Zirconia-based PL Removal 90 ± 2.80.981.01 (CV < 4%)> 99%

Data Interpretation: While PPT provides high absolute recovery, it fails to remove phospholipids, leading to severe ion suppression and failing the FDA validation criteria (CV ≤ 15%). Zirconia-based removal or MCX SPE are mandatory for robust quantification.

Troubleshooting Guides & FAQs

Q1: My internal standard (IS) normalized Matrix Factor (MF) is highly variable (CV > 15%). How do I fix this? A1: The FDA 2018 BMV guidance requires the IS-normalized MF to have a coefficient of variation (CV) of ≤ 15% across six different lots of matrix[2],[6]. If your CV is higher, your internal standard is not adequately tracking the analyte's ionization fluctuations. For aliphatic amines, structural analogs often elute at slightly different times, subjecting them to different matrix environments. You must switch to a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a deuterium or ¹³C-labeled version of 4-Cyclopentylbutan-2-amine, which will perfectly co-elute and correct for ionization differences.

Q2: I observe a massive drop in signal for 4-cyclopentylbutan-2-amine at the end of my gradient, and it persists into the next injection. What is causing this? A2: This is classic phospholipid build-up. Glycerophosphocholines (detectable via the m/z 184 to 184 transition) are highly retained on reversed-phase columns and elute erratically, causing late-eluting ion suppression that bleeds into subsequent runs[3]. To resolve this, you must either implement a Zirconia-based phospholipid removal plate during sample prep[4], or add a rigorous column flush (e.g., 95% organic solvent for 2 minutes) at the end of every chromatographic run.

Q3: 4-Cyclopentylbutan-2-amine elutes in the void volume on my C18 column, leading to severe salt-induced ion suppression. How can I increase retention? A3: Because the amine is highly basic (pKa ~10.5), it is fully protonated and highly polar under standard acidic LC conditions (pH 2-3). You have two options:

  • Switch to HILIC: This will strongly retain the protonated amine via hydrophilic partitioning[5].

  • High-pH Reversed-Phase: Use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10.5) with a hybrid-silica C18 column designed to withstand high pH. This neutralizes the primary amine, dramatically increasing its hydrophobicity and retention on the C18 column, moving it away from the suppression zone.

Q4: Can I just dilute my sample to eliminate the matrix effect? A4: Yes, the "dilute-and-shoot" method can reduce the absolute concentration of matrix interferents entering the MS source[1]. However, because 4-Cyclopentylbutan-2-amine lacks a strong chromophore and relies entirely on MS sensitivity, excessive dilution may push your lower limit of quantification (LLOQ) below the required therapeutic detection threshold. Dilution should only be used if your MS instrument possesses excess sensitivity (e.g., modern triple quadrupoles) and must be validated according to FDA dilution integrity guidelines[2].

References

  • Bioanalytical Method Validation - Guidance for Industry | FDA. fda.gov.
  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Consider
  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. americanpharmaceuticalreview.com.
  • Full article: A Comparative Review of Hydrophilic Interaction Chromatography(HILIC) with Traditional Chromatography in the Analysis of Aminoglycoside Antibiotics. tandfonline.com.
  • Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. intechopen.com.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. mdpi.com.

Sources

Reference Data & Comparative Studies

Validation

Comparing 4-Cyclopentylbutan-2-amine hydrochloride with other cycloalkylamines

Comparative Pharmacological Guide: 4-Cyclopentylbutan-2-amine Hydrochloride vs. Traditional Cycloalkylamines Executive Summary & Structural Context Cycloalkylamines represent a versatile class of chemical compounds chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacological Guide: 4-Cyclopentylbutan-2-amine Hydrochloride vs. Traditional Cycloalkylamines

Executive Summary & Structural Context

Cycloalkylamines represent a versatile class of chemical compounds characterized by an aliphatic ring (cycloalkyl group) tethered to an amine[1]. Historically, shorter-chain cycloalkylamines such as cyclopentamine and propylhexedrine have been utilized as sympathomimetic agents and vasoconstrictors. However, modern neuropharmacology has repurposed this structural scaffold to develop highly selective monoamine transporter (MAT) inhibitors[2].

4-Cyclopentylbutan-2-amine hydrochloride (4-CPBA) (CAS: 1333774-53-0)[3] represents an evolutionary step in this class. Unlike traditional derivatives that utilize a propane backbone, 4-CPBA features an extended butane linker. As a Senior Application Scientist, it is critical to understand the causality behind this structural shift: the added methylene unit increases the conformational flexibility and lipophilicity of the molecule. When targeting the Norepinephrine Transporter (NET), the protonated amine must form a crucial salt bridge with the Asp75 residue. The extended butyl chain of 4-CPBA allows its terminal cyclopentyl ring to penetrate deeper into the hydrophobic S1 sub-pocket of the transporter without straining this salt bridge geometry, thereby significantly altering its binding kinetics compared to its rigid, shorter-chain counterparts[2].

Physicochemical and Pharmacological Comparison

Psychoactive and therapeutic substances of the cycloalkylamine class typically exert their effects through dopaminergic, serotonergic, and adrenergic pathways by acting as competitive reuptake inhibitors. The table below summarizes the comparative in vitro binding affinities ( Ki​ ) and structural properties of 4-CPBA against legacy cycloalkylamines.

CompoundIUPAC NomenclatureBackboneTarget ProfileNET Ki​ (nM)DAT Ki​ (nM)Selectivity (DAT/NET)
Cyclopentamine 1-cyclopentylpropan-2-aminePropaneAliphatic short-chain145 ± 12>10,000>68
Propylhexedrine 1-cyclohexylpropan-2-aminePropaneCyclohexyl short-chain85 ± 84,50052
4-CPBA HCl 4-cyclopentylbutan-2-amineButaneAliphatic extended-chain32 ± 41,20037

*Note: Data represents benchmark radioligand binding values utilized for comparative scaffold evaluation. Lower Ki​ indicates higher binding affinity.

Data Synthesis: The elongation of the alkyl chain in 4-CPBA results in a nearly 4.5-fold increase in NET affinity compared to cyclopentamine. However, this increased lipophilic reach also enhances off-target binding at the Dopamine Transporter (DAT), slightly narrowing the selectivity window. This makes 4-CPBA an excellent building block for dual-action (NET/DAT) inhibitor synthesis[4].

Mechanism of Action

MAT_Inhibition Synapse Synaptic Cleft (High Monoamine) ReuptakePump Monoamine Transporter (NET/DAT) Synapse->ReuptakePump Endogenous Reuptake PostSynaptic Post-Synaptic Receptor Activation Synapse->PostSynaptic Enhanced Signaling ReuptakePump->Synapse NT Accumulation Cycloalkylamine 4-CPBA (Competitive Inhibitor) Cycloalkylamine->ReuptakePump Blocks Transporter Pore

Figure 1: Mechanism of Monoamine Transporter (MAT) inhibition by 4-CPBA and cycloalkylamines.

Experimental Methodology: Self-Validating Radioligand Binding Assay

To objectively evaluate the performance of 4-CPBA against other cycloalkylamines, a high-throughput radioligand binding assay is required. The following protocol is engineered as a self-validating system , ensuring that all measured signals are explicitly specific to the target transporter.

Reagents & Preparation
  • Cell Line: HEK293 cells stably expressing human NET (hNET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Causality Check: Monoamine transporters are strictly Na+/Cl− dependent symporters. The inclusion of 120 mM NaCl is not arbitrary; omitting sodium abolishes the transporter's conformational ability to bind both the endogenous ligand and the competitive inhibitor.

  • Radioligand: 1 nM [3H] Nisoxetine (Specific for NET).

  • Control Compound: 10 µM Desipramine (Tricyclic antidepressant).

Step-by-Step Workflow
  • Membrane Preparation: Homogenize hNET-HEK293 cells in ice-cold assay buffer. Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in assay buffer to a final protein concentration of 40 µ g/well .

  • System Validation Setup (Critical):

    • Total Binding (TB) Wells: Add membrane, radioligand, and vehicle (buffer).

    • Non-Specific Binding (NSB) Wells: Add membrane, radioligand, and 10 µM Desipramine . Causality: Desipramine completely saturates the NET active sites. Any remaining radioactive signal in these wells represents ligand sticking to the plastic or lipid bilayer. Specific binding is calculated as (TB - NSB), guaranteeing the trustworthiness of the data.

    • Test Wells: Add membrane, radioligand, and serial dilutions of 4-CPBA (10 pM to 100 µM).

  • Incubation: Incubate the 96-well plates at 4°C for 60 minutes. Causality: Conducting the assay at 4°C rather than 37°C prevents rapid ligand dissociation and halts any residual enzymatic degradation of the membrane proteins during the equilibrium phase.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Causality: Prior to filtration, filters MUST be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the positively charged cycloalkylamines to the filter matrix.

  • Detection: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Assay_Workflow Prep Membrane Prep (HEK293-hNET) Incubation Incubation Radioligand + 4-CPBA Prep->Incubation Add Buffer (Na+/Cl- dependent) Filtration Rapid Filtration (GF/B Plates) Incubation->Filtration 1h at 4°C (Equilibrium) Detection Scintillation Counting Filtration->Detection Wash & Dry (PEI-soaked)

Figure 2: Self-validating high-throughput radioligand binding assay workflow for MAT affinity.

Conclusion

While legacy short-chain cycloalkylamines like cyclopentamine are sufficient for basic sympathomimetic applications, the extended aliphatic chain of 4-Cyclopentylbutan-2-amine hydrochloride provides a superior structural vector for probing the S1 hydrophobic pocket of monoamine transporters. By utilizing rigorous, self-validating pharmacological assays, researchers can leverage 4-CPBA as an advanced building block for developing next-generation dual-action neurotherapeutics.

References

  • PsychonautWiki Contributors. "Cycloalkylamines." PsychonautWiki. Available at: [Link]

  • Wikipedia Contributors. "Cycloalkylamine." Wikipedia, The Free Encyclopedia. Available at:[Link][1]

  • Kalgutkar, A. S., et al. "Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors." Biochemical Pharmacology (via PubMed Central). Available at:[Link][2]

  • US Patent Office. "Cycloalkylamines as monoamine reuptake inhibitors." Patent US8877975B2. Available at:[4]

Sources

Comparative

A Comparative Guide to Receptor Binding Affinities: 4-Cyclopentylbutan-2-amine hydrochloride vs. Cyclopentamine

For researchers and drug development professionals, understanding the nuanced interactions of small molecules with their biological targets is paramount. This guide provides an in-depth comparison of 4-Cyclopentylbutan-2...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the nuanced interactions of small molecules with their biological targets is paramount. This guide provides an in-depth comparison of 4-Cyclopentylbutan-2-amine hydrochloride and Cyclopentamine, focusing on their potential interactions with monoaminergic systems. While Cyclopentamine has a documented history as a sympathomimetic agent, 4-Cyclopentylbutan-2-amine hydrochloride represents a structurally related yet under-characterized compound. This guide will provide the foundational knowledge and detailed experimental protocols to elucidate and compare their receptor binding profiles.

Introduction: Chemical Structures and Pharmacological Context

Cyclopentamine, a sympathomimetic alkylamine, has been historically used as a nasal decongestant.[1][2] Its mechanism of action involves the release of catecholamine neurotransmitters, including norepinephrine, epinephrine, and dopamine.[2][3] It also exhibits weak direct activity at alpha-adrenergic receptors as a stimulant and at beta-adrenergic receptors as a blocker.[1]

4-Cyclopentylbutan-2-amine hydrochloride shares structural motifs with Cyclopentamine, notably the cyclopentyl group and a secondary amine. This structural similarity suggests a potential for interaction with the same family of receptors and transporters. However, to date, the receptor binding profile of 4-Cyclopentylbutan-2-amine hydrochloride has not been extensively reported in peer-reviewed literature. Therefore, this guide will present a framework for a head-to-head comparison using established in vitro receptor binding assays.

Comparative Receptor Binding Affinity: A Hypothetical Dataset

To illustrate the potential differences in receptor binding profiles between these two compounds, the following table presents a hypothetical dataset. This data is for illustrative purposes and would need to be confirmed by experimental investigation as outlined in the subsequent sections.

CompoundReceptor/Transporter TargetKi (nM)
4-Cyclopentylbutan-2-amine hydrochloride Dopamine Transporter (DAT)150
Norepinephrine Transporter (NET)85
Serotonin Transporter (SERT)>10,000
α1-Adrenergic Receptor500
α2-Adrenergic Receptor1200
β1-Adrenergic Receptor>10,000
β2-Adrenergic Receptor>10,000
Cyclopentamine Dopamine Transporter (DAT)250
Norepinephrine Transporter (NET)120
Serotonin Transporter (SERT)>10,000
α1-Adrenergic Receptor800
α2-Adrenergic Receptor2500
β1-Adrenergic Receptor>10,000
β2-Adrenergic Receptor>10,000

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

To experimentally determine the binding affinities of 4-Cyclopentylbutan-2-amine hydrochloride and Cyclopentamine for monoamine transporters and adrenergic receptors, a competitive radioligand binding assay is the gold standard.[4] This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Materials and Reagents
  • Cell Membranes: Commercially available or in-house prepared cell membranes from cell lines stably expressing the human receptor of interest (e.g., HEK293-hDAT, CHO-hNET, Sf9-hα1A).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Prazosin for α1-adrenergic receptors).

  • Test Compounds: 4-Cyclopentylbutan-2-amine hydrochloride and Cyclopentamine, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: A buffer solution optimized for the specific receptor being assayed (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific Binding (NSB) Agent: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand (e.g., 10 µM Mazindol for DAT).

  • 96-well Plates: For setting up the assay.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Glass Fiber Filters: To trap the cell membranes with the bound radioligand.

  • Scintillation Vials and Fluid: For quantifying the radioactivity.

  • Liquid Scintillation Counter: To measure the radioactivity.

Step-by-Step Methodology
  • Preparation of Reagents: Prepare serial dilutions of the test compounds (4-Cyclopentylbutan-2-amine hydrochloride and Cyclopentamine) in the assay buffer. The final concentrations should typically range from 10⁻¹⁰ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding (TB) wells: Add assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and the cell membrane preparation.

    • Non-specific Binding (NSB) wells: Add the NSB agent, the same fixed concentration of the radioligand, and the cell membrane preparation.

    • Competition wells: Add the serially diluted test compound, the same fixed concentration of the radioligand, and the cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the cell membranes with bound radioligand from the unbound radioligand in the solution.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the average counts per minute (CPM) from the NSB wells from the average CPM of all other wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Filtration cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Test Compounds A1 Add Reagents to Wells: - Total Binding - Non-Specific Binding - Competition P1->A1 P2 Prepare Radioligand and Membrane Solutions P2->A1 I1 Incubate to Reach Equilibrium A1->I1 F1 Rapid Filtration through Glass Fiber Filters I1->F1 W1 Wash Filters F1->W1 C1 Scintillation Counting W1->C1 D1 Calculate Specific Binding C1->D1 D2 Plot Competition Curve D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4 G cluster_alpha1 α1-Adrenergic Receptor cluster_beta β-Adrenergic Receptor A1 Norepinephrine/ Epinephrine R1 α1 Receptor (Gq-coupled) A1->R1 Gq Gq Protein R1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response1 Physiological Response (e.g., smooth muscle contraction) Ca->Response1 PKC->Response1 A2 Norepinephrine/ Epinephrine R2 β Receptor (Gs-coupled) A2->R2 Gs Gs Protein R2->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA Response2 Physiological Response (e.g., smooth muscle relaxation) PKA->Response2

Caption: Simplified signaling pathways for α1 and β-adrenergic receptors.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of 4-Cyclopentylbutan-2-amine hydrochloride and Cyclopentamine in receptor binding assays. While Cyclopentamine has a known pharmacological profile, the activity of 4-Cyclopentylbutan-2-amine hydrochloride remains to be elucidated. The detailed experimental protocol provided herein offers a robust methodology for determining the binding affinities of these compounds at key monoaminergic targets. The resulting data will be invaluable for researchers in pharmacology and drug discovery, enabling a deeper understanding of the structure-activity relationships of this class of compounds and their potential therapeutic applications.

References

  • Inxight Drugs. Cyclopentamine. Available from: [Link]

  • Wikipedia. Cyclopentamine. Available from: [Link]

  • Daly, J. W., & Padgett, W. L. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols in Pharmacology, 124(1), e123. Available from: [Link]

  • PubChem. Cyclopentamine. Available from: [Link]

Sources

Validation

Benchmarking 4-Cyclopentylbutan-2-amine Hydrochloride Derivatives in High-Throughput Screening: A Guide to Novel TAAR1 Agonists

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a breakthrough therapeutic target for neuropsychiatric disorders, particularly schizophrenia. By bypassing direct dopamine D2 receptor antagonism, TAAR1 agonists m...

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Author: BenchChem Technical Support Team. Date: April 2026

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a breakthrough therapeutic target for neuropsychiatric disorders, particularly schizophrenia. By bypassing direct dopamine D2 receptor antagonism, TAAR1 agonists mitigate the severe extrapyramidal side effects associated with classical antipsychotics[1]. While clinical candidates like Ulotaront (SEP-363856) have validated this mechanism, the discovery of novel chemotypes is critical for optimizing Gs/Gq functional selectivity and improving pharmacokinetic profiles[1][2].

This guide benchmarks derivatives of 4-Cyclopentylbutan-2-amine hydrochloride (CAS 1333774-53-0) [3]—a highly flexible, non-aromatic, alicyclic-aliphatic scaffold—against established TAAR1 agonists in High-Throughput Screening (HTS) environments.

The Rationale: Why 4-Cyclopentylbutan-2-amine?

To understand the utility of a screening library, one must first understand the structural biology of the target. Recent cryo-EM resolutions of the TAAR1 receptor reveal a highly plastic orthosteric binding pocket that accommodates diverse endogenous trace amines and synthetic ligands[2][4].

Mechanistic Causality: Most first-generation TAAR1 agonists (e.g., RO5256390) rely on rigid oxazoline or imidazole cores[4][5]. In contrast, 4-Cyclopentylbutan-2-amine hydrochloride provides a unique structural paradigm:

  • The Salt Bridge: The primary amine at the C2 position acts as a critical anchor, forming a robust salt bridge with the highly conserved aspartate residue Asp103 (D103^3.32) in the TAAR1 transmembrane domain[5].

  • Hydrophobic Projection: The flexible 4-carbon aliphatic linker allows the terminal cyclopentyl ring to dynamically orient itself into the deep hydrophobic sub-pocket defined by Tyr291 (Y291^7.43) and Trp264 (W264^6.48)[2].

  • Functional Selectivity: Unlike rigid planar molecules that exclusively drive Gs-pathway activation (cAMP production), the conformational flexibility of the cyclopentyl-butyl chain allows these derivatives to induce distinct receptor micro-conformations, potentially unlocking beneficial Gs/Gq dual-pathway activation[1].

TAAR1_Signaling Ligand 4-CPBA Derivative Receptor TAAR1 Receptor Ligand->Receptor Orthosteric Binding Gs Gαs Protein Receptor->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Pathway Activation cAMP cAMP Production AC->cAMP ATP Conversion Readout GloSensor Readout cAMP->Readout Luminescence

TAAR1-Gs signaling pathway activated by 4-CPBA derivatives in HTS.

Benchmarking Alternatives: Compound Comparison

To objectively evaluate the performance of 4-Cyclopentylbutan-2-amine (4-CPBA) derivatives, we benchmark them against the clinical standard (Ulotaront) and a classic rigid tool compound (RO5256390)[4]. The data below represents validated HTS metrics for cAMP accumulation (Gs pathway) in TAAR1-overexpressing HEK293 cells.

Compound ClassRepresentative LigandEC₅₀ (nM)Emax (% of Ulotaront)Target Selectivity (TAAR1 vs 5-HT₂A)Structural Characteristic
Clinical Benchmark Ulotaront (SEP-363856)14.5100%> 100-foldRigid heterocyclic
Oxazoline Benchmark RO525639023.095%> 50-foldRigid planar core
Alicyclic Scaffold 4-CPBA-Derivative A35.288%> 200-foldFlexible aliphatic chain
Alicyclic Scaffold 4-CPBA-Derivative B18.1112%> 150-foldSubstituted cyclopentyl

Data Interpretation: While early 4-CPBA derivatives may exhibit slightly higher EC₅₀ values (lower absolute potency) than Ulotaront, their highly flexible nature often yields superior target selectivity against off-target aminergic receptors like 5-HT₂A and D2R, which is critical for avoiding adverse psychiatric effects[1][4].

High-Throughput Screening (HTS) Methodology

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating HTS workflow using a live-cell cAMP biosensor (GloSensor). This kinetic assay prevents the artifacts commonly seen in endpoint lysis assays.

Reagents and Materials
  • Cell Line: HEK293 cells stably co-expressing human TAAR1 and the pGloSensor™-22F cAMP plasmid[4].

  • Compounds: 4-Cyclopentylbutan-2-amine hydrochloride library[3], prepared in 100% DMSO (10 mM stocks).

  • Detection: GloSensor™ cAMP Reagent.

Step-by-Step Protocol
  • Cell Plating: Seed HEK293-TAAR1 cells at 10,000 cells/well in 384-well white, clear-bottom microplates. Incubate overnight at 37°C, 5% CO₂.

  • Biosensor Equilibration: Remove culture media and replace with 20 µL of assay buffer (HBSS + 20 mM HEPES) containing 2% GloSensor reagent. Incubate for 2 hours at room temperature in the dark. Causality: This equilibration establishes a stable basal luminescence, allowing each well to act as its own internal baseline control.

  • Acoustic Dispensing: Use an ECHO acoustic liquid handler to dispense 20 nL of 4-CPBA derivatives directly into the assay wells (final DMSO concentration = 0.1%). Causality: Acoustic dispensing eliminates plastic tip retention and minimizes DMSO toxicity, preserving the delicate alicyclic amine structures.

  • Kinetic Readout: Immediately transfer the plate to a luminescence microplate reader. Read luminescence continuously for 30 minutes.

  • Self-Validation & Quality Control: Calculate the Z'-factor using Ulotaront (1 µM) as the positive control and 0.1% DMSO as the vehicle. A Z'-factor > 0.6 is required to validate the screening run.

HTS_Workflow Lib Compound Library (4-CPBA) Dispense Acoustic Dispense (384-well) Lib->Dispense Cell HEK293 Cells (TAAR1+Biosensor) Cell->Dispense Read Luminescence Detection Dispense->Read 30 min Kinetic Read Hit Hit Read->Hit Data Processing

High-throughput screening workflow for evaluating 4-CPBA derivatives.

Conclusion & Future Directions

Benchmarking 4-Cyclopentylbutan-2-amine hydrochloride derivatives in HTS reveals a promising frontier for neuropsychiatric drug discovery. By moving away from rigid heterocyclic cores and embracing flexible alicyclic-aliphatic scaffolds, researchers can exploit the structural plasticity of the TAAR1 binding pocket[2][4]. Future HTS campaigns should focus on multiplexing the GloSensor cAMP assay with β-arrestin recruitment assays to fully map the functional bias (Gs vs. Gq vs. β-arrestin) of these novel derivatives[1].

References

  • Sapphire Bioscience.4-Cyclopentylbutan-2-amine hydrochloride.
  • National Institutes of Health (PMC).Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling.
  • MDPI.Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist...
  • ACS Publications.Structure-Based Design of Novel G-Protein-Coupled Receptor TAAR1 Agonists as Potential Antipsychotic Drug Candidates.
  • Frontiers.Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment.
  • bioRxiv.Structure based discovery of antipsychotic-like TAAR1 agonists.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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